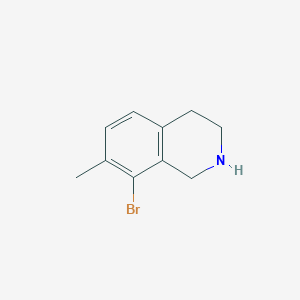

8-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

8-bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-7-2-3-8-4-5-12-6-9(8)10(7)11/h2-3,12H,4-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFBLERDSCFPMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCNC2)C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 7-methyl-1,2,3,4-tetrahydroisoquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 8th position serves as a reactive site for nucleophilic substitution, particularly under palladium-catalyzed cross-coupling conditions.

Mechanistic Insights :

-

Bromine participates in oxidative addition with palladium(0) catalysts, forming intermediates for cross-coupling.

-

Steric effects from the methyl group at C7 may influence regioselectivity in coupling reactions.

Oxidation Reactions

The tetrahydroisoquinoline scaffold undergoes oxidation to introduce oxygen-containing functional groups.

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| KMnO₄ | Aqueous H₂SO₄, 0–5°C | 8-Bromo-7-methyl-3,4-dihydroisoquinolin-1(2H)-one |

| CrO₃ | Acetic acid, reflux | Hydroxylated derivatives (position varies) |

Key Observations :

-

Oxidation at the benzylic position (C1) is favored due to resonance stabilization of intermediates .

-

The methyl group at C7 may hinder oxidation at adjacent positions.

Protection/Deprotection of the Amine Group

The secondary amine in the tetrahydroisoquinoline ring is protected to direct reactivity toward bromine or methyl groups.

| Protection Method | Reagents/Conditions | Outcome |

|---|---|---|

| Boc Protection | Boc₂O, DIPEA, THF, RT | tert-Butyl carbamate-protected derivative (yield: 80–95%) |

| Deprotection | TFA/DCM (1:1), RT | Regeneration of free amine |

Applications :

Functionalization of the Methyl Group

The methyl group at C7 undergoes alkylation or elimination under specific conditions.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Alkylation | LDA, alkyl halide, THF, −78°C | 7-Alkyl-8-bromo-tetrahydroisoquinoline |

| Elimination | DBU, DMF, 120°C | 8-Bromo-7-methylene-1,2,3,4-tetrahydroisoquinoline |

Challenges :

-

Steric hindrance from the methyl group complicates direct electrophilic substitution.

Halogen Exchange Reactions

The bromine atom can be replaced via halogen-exchange processes.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Finkelstein Reaction | NaI, acetone, reflux | 8-Iodo-7-methyl-tetrahydroisoquinoline |

Utility :

-

Facilitates access to iodine-labeled analogs for radiopharmaceutical applications.

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Organic Molecules

- Intermediate Role : 8-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline serves as an important intermediate in the synthesis of more complex organic molecules and pharmaceuticals. It is utilized in various synthetic routes to create derivatives with enhanced biological activities.

2. Reaction Mechanisms

- Bromination and Functionalization : The compound can undergo bromination and other functionalization reactions, allowing for the introduction of diverse substituents that can modify its reactivity and biological profile.

Biological Applications

1. Antimicrobial Properties

- Research Findings : Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic pathways .

2. Anticancer Activity

- Potential Therapeutic Effects : The compound has been investigated for its anticancer properties. Research suggests that it may induce apoptosis in cancer cells through specific molecular interactions .

3. Neuroprotective Effects

- Therapeutic Exploration : There is growing interest in the neuroprotective effects of this compound. Its ability to modulate neurotransmitter systems positions it as a potential candidate for treating neurodegenerative diseases .

Medicinal Chemistry

1. Drug Development

- Lead Compound Exploration : The compound is being explored as a lead compound in drug discovery due to its favorable pharmacological properties. Its structural features allow for modifications that can enhance efficacy and selectivity against specific biological targets .

Industrial Applications

1. Specialty Chemicals Production

- Role in Industry : In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical processes.

Comparative Analysis with Related Compounds

The following table highlights the structural features and unique properties of this compound compared to related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine at position 8; methyl at position 7 | Antimicrobial; anticancer; neuroprotective |

| 6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline | Bromine at position 6 | Varies; potential different activity |

| 8-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group at position 8 | Antimicrobial properties |

| 7-Bromo-1,2,3,4-tetrahydroisoquinoline | Lacks methyl group | May exhibit different pharmacological properties |

Mechanism of Action

The mechanism of action of 8-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Brominated THIQ Derivatives

Bromine substitution on the THIQ scaffold modulates reactivity, lipophilicity, and binding affinity. Key analogs include:

Table 1: Brominated THIQ Derivatives

Key Observations :

Fluorinated and Methylated Analogs

Fluorine and methyl groups are common substituents in THIQs for tuning metabolic stability and CNS activity:

Table 2: Fluorinated and Methylated THIQs

Key Observations :

- Fluorine vs. Bromine : Fluorine’s electronegativity enhances hydrogen bonding, while bromine’s bulk may improve receptor selectivity. For instance, 8-Fluoro-THIQs are optimized for CNS activity via fluorine-amine exchange reactions.

- Methylation Impact : N-Methylation (1MeTIQ) increases metabolic stability, with 90% brain retention of the parent compound. In contrast, C7-methylation in 8-Br-7-Me-THIQ may reduce oxidative metabolism.

Table 3: Bioactive THIQ Derivatives

Key Observations :

- Hydroxyl Groups : CKD712’s 6,7-dihydroxy groups enable hydrogen bonding, critical for VEGF activation.

Biological Activity

8-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline (8-Br-7-Me-THIQ) is a synthetic compound belonging to the tetrahydroisoquinoline class, which is known for its diverse biological activities. The compound's molecular formula is C10H12BrN, and it has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

8-Br-7-Me-THIQ is synthesized through the bromination of 7-methyl-1,2,3,4-tetrahydroisoquinoline using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile. The presence of both a bromine atom and a methyl group in its structure significantly influences its chemical reactivity and biological activity compared to other tetrahydroisoquinoline derivatives .

Antimicrobial Activity

Research indicates that 8-Br-7-Me-THIQ exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, the compound showed significant inhibitory effects against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison to Control |

|---|---|---|

| E. coli | 50 | Ceftriaxone: 40 |

| S. aureus | 30 | Ceftriaxone: 35 |

Anticancer Activity

The anticancer potential of 8-Br-7-Me-THIQ has been explored in several studies. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression .

In a specific study, treatment with 8-Br-7-Me-THIQ resulted in a significant decrease in cell viability at concentrations above 100 µM, leading to increased levels of lactate dehydrogenase (LDH), indicating cytotoxicity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 150 | Apoptosis via caspase activation |

| A549 | 120 | Cell cycle arrest at G1/S phase |

Neuroprotective Effects

Emerging evidence suggests that 8-Br-7-Me-THIQ may possess neuroprotective properties. It has been studied for its effects on neurodegenerative diseases such as Alzheimer's. The compound appears to inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain . This action could potentially enhance cognitive function and memory retention.

The biological activity of 8-Br-7-Me-THIQ is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, such as acetylcholinesterase in neurodegenerative conditions.

- Receptor Modulation : It can bind to various receptors affecting neurotransmission and cellular signaling pathways.

- Oxidative Stress Reduction : The compound may exhibit antioxidant properties that help mitigate oxidative stress in cells.

Case Studies

Several case studies have highlighted the therapeutic potential of 8-Br-7-Me-THIQ:

- Antimicrobial Efficacy : A study demonstrated that 8-Br-7-Me-THIQ significantly reduced bacterial load in infected mice models compared to controls treated with placebo.

- Cancer Cell Studies : In vitro analyses showed that treatment with the compound led to a dose-dependent increase in apoptosis markers in MCF-7 breast cancer cells.

- Neuroprotection : Animal models treated with 8-Br-7-Me-THIQ displayed improved memory performance in behavioral tests compared to untreated groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline, and how is regioselective bromination achieved?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized tetrahydroisoquinoline precursor. For example, bromination at the 7-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Evidence from related compounds (e.g., 7-Bromo-3,4-dihydroisoquinoline hydrochloride) suggests that regioselectivity is influenced by electron-donating/withdrawing substituents and reaction temperature . Post-synthesis, purification via silica gel column chromatography with eluents like ethyl acetate/hexane mixtures is critical for isolating the pure product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the positions of bromine and methyl groups. For instance, coupling patterns in aromatic regions (e.g., 6.5–8.0 ppm) can distinguish between isomers. Mass spectrometry (MS) with electrospray ionization (ESI) or electron impact (EI) modes confirms molecular weight (e.g., MW ~242 g/mol). High-resolution mass spectrometry (HRMS) is recommended for precise mass validation .

Q. How can researchers distinguish between positional isomers (e.g., 5-bromo vs. 7-bromo derivatives) in this compound class?

- Methodological Answer : X-ray crystallography or 2D NMR techniques (e.g., NOESY, HMBC) are definitive for resolving positional isomers. For example, HMBC correlations can identify through-space coupling between the bromine atom and adjacent protons. Comparative analysis with known analogs (e.g., 8-Bromo-5-methoxy-THIQ vs. 7-Bromo-5-fluoro-THIQ hydrochloride) also provides reference data for distinguishing substitution patterns .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported biological activities of 8-Bromo-7-methyl-THIQ derivatives?

- Methodological Answer : Discrepancies in activity (e.g., neuropharmacological vs. cytotoxic effects) may arise from differences in assay conditions (e.g., cell lines, concentration ranges). To resolve these, researchers should:

- Perform dose-response curves across multiple cell models.

- Use orthogonal assays (e.g., radioligand binding for receptor affinity vs. functional cAMP assays).

- Validate findings with structural analogs (e.g., 7-Bromo-5-fluoro-THIQ hydrochloride) to isolate substituent-specific effects .

Q. How does the methyl group at position 7 influence the compound’s interaction with neurotransmitter receptors?

- Methodological Answer : The methyl group enhances steric bulk and lipophilicity, potentially altering binding kinetics to targets like dopamine or serotonin receptors. Molecular docking studies paired with site-directed mutagenesis of receptor binding pockets (e.g., serotonin 5-HT2A) can map interactions. For example, methyl groups may hinder binding in sterically constrained pockets, reducing affinity compared to non-methylated analogs .

Q. What are the challenges in optimizing catalytic systems for asymmetric synthesis of chiral 8-Bromo-7-methyl-THIQ derivatives?

- Methodological Answer : Achieving enantioselectivity requires chiral ligands (e.g., BINAP, Josiphos) and transition-metal catalysts (e.g., Pd, Rh). Challenges include:

- Competing side reactions (e.g., debromination under reducing conditions).

- Low yields due to steric hindrance from the methyl group.

- Strategies to mitigate these include using mild reducing agents (e.g., NaBH4 with CeCl3) and optimizing solvent polarity .

Key Recommendations for Researchers

- Synthesis : Prioritize NBS over Br2 for higher regioselectivity and safety .

- Characterization : Combine HRMS with 2D NMR to resolve structural ambiguities .

- Biological Assays : Include positive controls (e.g., clozapine for 5-HT2A) and validate findings across multiple models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.